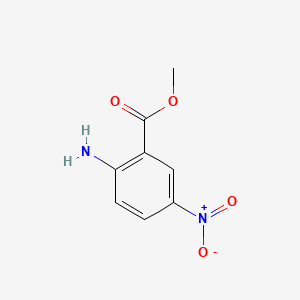

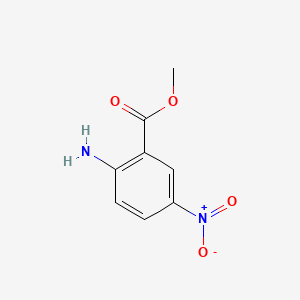

Methyl 2-amino-5-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQBLPBLKSXCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380485 | |

| Record name | methyl 2-amino-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3816-62-4 | |

| Record name | methyl 2-amino-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-amino-5-nitrobenzoate

Introduction: Unveiling a Key Pharmaceutical Intermediate

Methyl 2-amino-5-nitrobenzoate (CAS No: 3816-62-4) is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical synthesis industries.[1] Its structure, featuring an electron-donating amino group and an electron-withdrawing nitro group on a benzene ring, coupled with a reactive methyl ester, makes it a versatile building block for a variety of complex organic molecules.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of bioactive compounds, including anti-inflammatory and antimicrobial agents.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Core Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂O₄ | [3] |

| Molecular Weight | 196.16 g/mol | [3] |

| Appearance | Pale-yellow to yellow-brown crystalline solid | [1] |

| Melting Point | 167-169 °C | |

| Boiling Point | 377.9 °C (Predicted) | |

| CAS Number | 3816-62-4 | [3] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents. Quantitative data in common laboratory solvents is not readily available. | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. While a comprehensive, publicly available dataset with full assignments is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.[4][5][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro and methyl ester groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, with the carbonyl carbon of the ester appearing at a characteristic downfield shift.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the symmetric and asymmetric stretching of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Mechanistic Insights

The synthesis of this compound is a prime example of electrophilic aromatic substitution, a cornerstone of organic chemistry. The most common synthetic route involves the nitration of methyl anthranilate (methyl 2-aminobenzoate).

The Chemistry of Synthesis: Regioselectivity in Action

The nitration of methyl anthranilate with a mixture of concentrated nitric acid and sulfuric acid is a classic electrophilic aromatic substitution reaction.[7][8][9][10][11] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[8]

The regioselectivity of this reaction, which dictates the position of the incoming nitro group, is controlled by the directing effects of the substituents already present on the benzene ring: the amino (-NH₂) group and the methyl ester (-COOCH₃) group.[12] The amino group is a powerful activating and ortho-, para-directing group, while the methyl ester is a deactivating and meta-directing group. In this case, the strong activating effect of the amino group dominates, directing the incoming electrophile (NO₂⁺) to the positions ortho and para to it. Steric hindrance from the adjacent methyl ester group at the ortho position makes the para position (position 5) the favored site of nitration.

Caption: Key steps in the synthesis of this compound.

Representative Synthetic Protocol

The following is a representative, step-by-step protocol for the synthesis of this compound, based on established methods for the nitration of aromatic compounds.[13]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add methyl anthranilate to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the solution of methyl anthranilate in sulfuric acid. Maintain the reaction temperature between 5-15 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, this compound, will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the amino group, the nitro group, and the methyl ester. This trifecta of reactivity allows for a diverse range of chemical modifications, making it a valuable scaffold in medicinal chemistry.

A Versatile Synthetic Intermediate

-

Amino Group (-NH₂): The primary amino group is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the construction of heterocyclic rings.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that can be reduced to an amino group, providing another site for further functionalization. This transformation is a key step in the synthesis of many pharmaceutical compounds.

-

Methyl Ester (-COOCH₃): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carboxylic acid derivatives.

Caption: Reactivity of this compound's functional groups.

Application in the Synthesis of Niclosamide Analogs

A prominent example of the utility of this chemical scaffold is in the synthesis of analogs of the anthelmintic drug Niclosamide.[2] Niclosamide itself is synthesized from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[14] However, by using this compound as a starting material (after hydrolysis to 2-amino-5-nitrobenzoic acid), novel analogs with potentially improved therapeutic properties can be developed.[2]

Recent research has shown that Niclosamide and its analogs have potential applications as anticancer and antiviral agents, including activity against SARS-CoV-2.[14][15] The mechanism of action in cancer is believed to involve the inhibition of key signaling pathways such as STAT3.[14] The ability to readily synthesize a library of Niclosamide analogs from precursors like this compound is crucial for structure-activity relationship (SAR) studies aimed at optimizing efficacy and reducing toxicity.[16]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a synthetically versatile and commercially important chemical intermediate. Its unique combination of functional groups provides a rich platform for the synthesis of a wide range of complex organic molecules. For researchers and professionals in drug discovery and development, a thorough understanding of its chemical properties, synthesis, and reactivity is essential for leveraging its potential in the creation of novel therapeutic agents. The ability to serve as a precursor to compounds like Niclosamide analogs highlights its continued relevance in addressing current and future healthcare challenges.

References

-

Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

-

Clark, J. (2016). The nitration of benzene. Chemguide. Retrieved from [Link]

-

Capot Chemical. (2015). MSDS of Methyl 2-amino-5-chloro-3-nitrobenzoate. Retrieved from [Link]

-

SimpleChemConcepts. (2018, April 21). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chen, H., et al. (2022). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. RSC Medicinal Chemistry, 13(8), 959-966. Retrieved from [Link]

-

Homework.Study.com. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Singh, P., & Kumar, A. (2019). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Journal of the Iranian Chemical Society, 16(11), 2445-2461. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-amino-2-nitrobenzoate. Retrieved from [Link]

-

RSC Publishing. (2011). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Retrieved from [Link]

-

Springer. (2025). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]

-

PubChem. (n.d.). Niclosamide. Retrieved from [Link]

-

National Institutes of Health. (2024). Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]

-

Proprep. (n.d.). Describe the nitration process of methyl benzoate and discuss the regioselectivity of the reaction. Retrieved from [Link]

- Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of the functional groups amino and nitro on the reactivity of benzoxazoles and comparison with homologous benzothiazoles. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C8H8N2O4 | CID 2777346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(3816-62-4) 1H NMR [m.chemicalbook.com]

- 5. Methyl 5-aMino-2-nitro benzoate(35998-96-0) 1H NMR spectrum [chemicalbook.com]

- 6. homework.study.com [homework.study.com]

- 7. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. alevelh2chemistry.com [alevelh2chemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

The Cornerstone Intermediate: A Technical Guide to Methyl 2-amino-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and materials science, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and efficiency in building complex molecular architectures. Methyl 2-amino-5-nitrobenzoate (CAS No. 3816-62-4), a trifunctional aromatic compound, stands out as a pivotal building block. Its structure, featuring an amine, a nitro group, and a methyl ester on a benzene ring, offers a rich playground for synthetic transformations. This guide, intended for laboratory scientists and drug development professionals, provides an in-depth exploration of the core chemical principles, practical synthesis protocols, and key applications of this essential intermediate. By explaining the causality behind experimental choices and grounding claims in established literature, this document serves as a comprehensive technical resource.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the foundation of its effective application. This compound is a pale-yellow to yellow-brown crystalline solid. Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 3816-62-4 | [1] |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| Melting Point | 167-169 °C | [2] |

| Boiling Point | 377.9±22.0 °C (Predicted) | [2] |

| Density | 1.386±0.06 g/cm³ (Predicted) | [2] |

| Storage | Room temperature, in a dry, dark place under an inert atmosphere. | [2] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below is a detailed interpretation of its expected spectra based on established principles and data from analogous compounds.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as distinct signals in the downfield region (typically δ 6.5-8.5 ppm). The electron-withdrawing nitro group and the electron-donating amino group will significantly influence their chemical shifts, leading to a complex splitting pattern.

-

Amine Protons (2H): The two protons of the amino group (-NH₂) will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Methyl Protons (3H): The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet in the upfield region (typically δ 3.8-4.0 ppm).

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the different carbon environments.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal, typically in the range of δ 165-170 ppm.

-

Aromatic Carbons (6C): The six carbons of the benzene ring will show distinct signals in the δ 110-150 ppm region. The carbons directly attached to the nitro and amino groups will be significantly shifted.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the upfield region, typically around δ 50-55 ppm.

-

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 | N-H stretch (Amine) |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch (Methyl) |

| 1730 - 1715 | C=O stretch (Ester) |

| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |

| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |

| 1350 - 1300 | N-O symmetric stretch (Nitro group) |

| 1300 - 1200 | C-N stretch (Aromatic Amine) |

| 1250 - 1000 | C-O stretch (Ester) |

1.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (196.16).

-

Key Fragmentation Patterns: Common fragmentation pathways for nitroaromatic esters include the loss of the alkoxy group (-OCH₃, m/z 31), the nitro group (-NO₂, m/z 46), and cleavages associated with the ester functionality.

Section 2: Synthesis and Mechanism

The most common and practical laboratory synthesis of this compound is achieved through the esterification of its corresponding carboxylic acid, 2-amino-5-nitrobenzoic acid.

Recommended Synthesis Protocol: Fischer-Speier Esterification

This acid-catalyzed esterification is a robust and widely used method. The use of methanol as both a reactant and a solvent drives the equilibrium towards the product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitrobenzoic acid in an excess of anhydrous methanol (10-20 equivalents).

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Solvent Removal and Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to afford a pale-yellow crystalline solid.

Reaction Mechanism: Fischer-Speier Esterification

The mechanism of this reaction is a classic example of a nucleophilic acyl substitution.

Caption: Mechanism of Fischer-Speier Esterification.

Section 3: Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile precursor for the synthesis of a wide range of biologically active molecules. The three functional groups can be selectively manipulated to build complex heterocyclic scaffolds, which are prevalent in many active pharmaceutical ingredients (APIs).

Key Synthetic Transformations

The strategic positioning of the functional groups allows for a variety of subsequent reactions:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine, yielding a diamino derivative. This transformation opens up pathways for the synthesis of benzimidazoles and other fused heterocyclic systems.

-

Amide Bond Formation: The amino group is a potent nucleophile and can readily participate in amide bond formation with carboxylic acids or their derivatives.

-

Ester Hydrolysis or Transesterification: The methyl ester can be hydrolyzed back to the carboxylic acid or transesterified with other alcohols to modulate the properties of the molecule.

Case Study: Synthesis of Niclosamide Analogs

Niclosamide is an anthelmintic drug that has gained significant interest for its potential as an anticancer and antiviral agent. While niclosamide itself is synthesized from different starting materials, analogs with potentially improved therapeutic profiles can be synthesized using 2-amino-5-nitrobenzoic acid (and by extension, its methyl ester) as a key building block. The general strategy involves the formation of an amide bond between the amino group of a 2-amino-5-nitrobenzoate derivative and a substituted salicylic acid.

Caption: General workflow for the synthesis of Niclosamide analog precursors.

This synthetic utility underscores the importance of this compound as a strategic starting material in medicinal chemistry programs aimed at developing novel therapeutics.

Section 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification

Based on GHS classifications, this compound is associated with the following hazards:

-

Acute toxicity, oral (Warning) [1]

-

Causes skin irritation (Warning) [1]

-

Causes serious eye irritation (Warning) [1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Ingestion: Do not eat, drink, or smoke when handling this compound. If ingested, seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[2] An inert atmosphere is recommended for long-term storage.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile tool for synthetic chemists, particularly those in the pharmaceutical industry. Its trifunctional nature allows for a multitude of synthetic transformations, making it an ideal starting point for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development. By adhering to safe handling practices and employing robust synthetic protocols, scientists can effectively utilize this cornerstone compound to advance the frontiers of drug discovery and materials science.

References

-

This compound | C8H8N2O4 | CID 2777346 - PubChem. Available at: [Link]

-

Methyl 5-amino-2-nitrobenzoate | C8H8N2O4 | CID 11446896 - PubChem. Available at: [Link]

-

This compound | 3816-62-4 | 98% - LBAO Chemicals. Available at: [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. (2024-01-05). Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 2-amino-5-nitrobenzoate: Synthesis, Characterization, and Pharmaceutical Applications

This technical guide provides a comprehensive overview of Methyl 2-amino-5-nitrobenzoate, a key chemical intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its synthesis, structural characterization, and applications in the development of therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound characterized by the presence of an amino group, a nitro group, and a methyl ester functionality on a benzene ring. These functional groups impart a unique reactivity profile, making it a versatile building block in organic synthesis.

The structure of this compound is presented below:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3816-62-4 | |

| Molecular Formula | C₈H₈N₂O₄ | |

| Molecular Weight | 196.16 g/mol | |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 167-169 °C | [2] |

| Boiling Point | 377.9 °C at 760 mmHg | [2] |

| Solubility | Sparingly soluble in water. | [1] |

| IUPAC Name | This compound | |

| InChI | InChI=1S/C8H8N2O4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,9H2,1H3 | |

| SMILES | COC(=O)C1=C(C=CC(=C1)[O-])N |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-aminobenzoic acid (anthranilic acid). The key steps involve the protection of the amino group, followed by nitration and subsequent esterification.

Mechanistic Considerations: The Role of Substituents in Electrophilic Aromatic Substitution

The synthesis hinges on the principles of electrophilic aromatic substitution. The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. Conversely, the carboxylic acid group (-COOH) is a deactivating group and is meta-directing. To achieve nitration at the 5-position (para to the amino group), the directing effect of the amino group is exploited. However, to prevent oxidation of the amino group by the strong nitrating agents, it is first protected, typically by acetylation. The resulting acetamido group is still an activating, ortho-, para-directing group, guiding the incoming nitro group to the desired position.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzoic Acid (Precursor)

This protocol is adapted from established methods for the synthesis of 2-amino-5-nitrobenzoic acid.[3]

Step 1: Acetylation of 2-Aminobenzoic Acid

-

In a 250 mL round-bottom flask, suspend 13.7 g (0.1 mol) of 2-aminobenzoic acid in 50 mL of water.

-

Slowly add 11.2 g (0.105 mol) of sodium carbonate to neutralize the carboxylic acid.

-

Cool the resulting solution in an ice bath and add 11.2 g (0.11 mol) of acetic anhydride dropwise with vigorous stirring.

-

After the addition is complete, continue stirring for 30 minutes in the ice bath.

-

Acidify the solution with concentrated hydrochloric acid until the pH is approximately 2-3.

-

Collect the precipitated 2-acetamidobenzoic acid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of 2-Acetamidobenzoic Acid

-

In a 500 mL beaker, carefully add 17.9 g (0.1 mol) of the dried 2-acetamidobenzoic acid to 50 mL of concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.

-

In a separate flask, prepare the nitrating mixture by slowly adding 7.0 mL (0.11 mol) of concentrated nitric acid to 15 mL of concentrated sulfuric acid, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of 2-acetamidobenzoic acid, ensuring the temperature does not exceed 10 °C.

-

After the addition, allow the reaction mixture to stir at room temperature for 1 hour.

-

Pour the reaction mixture onto 200 g of crushed ice.

-

Collect the precipitated 2-acetamido-5-nitrobenzoic acid by vacuum filtration, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of 2-Acetamido-5-nitrobenzoic Acid

-

In a 500 mL round-bottom flask, reflux the dried 2-acetamido-5-nitrobenzoic acid with 100 mL of 10% aqueous sodium hydroxide solution for 1 hour.

-

Cool the solution and acidify with concentrated hydrochloric acid to a pH of 3-4.

-

Collect the precipitated 2-amino-5-nitrobenzoic acid by vacuum filtration, wash with cold water, and dry.

Experimental Protocol: Esterification to this compound

This protocol is based on the Fischer-Speier esterification method.[4]

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 18.2 g (0.1 mol) of 2-amino-5-nitrobenzoic acid in 100 mL of anhydrous methanol.

-

Carefully add 2 mL of concentrated sulfuric acid as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 100 mL of ethyl acetate and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.9 | Singlet | -OCH₃ |

| ~6.8 | Doublet | Aromatic H |

| ~7.9 | Doublet of doublets | Aromatic H |

| ~8.6 | Doublet | Aromatic H |

| ~7.0 (broad) | Singlet | -NH₂ |

Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and spectrometer frequency.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~52 | -OCH₃ |

| ~110 | Aromatic CH |

| ~118 | Aromatic C-NH₂ |

| ~126 | Aromatic CH |

| ~128 | Aromatic CH |

| ~140 | Aromatic C-NO₂ |

| ~152 | Aromatic C-COOCH₃ |

| ~168 | C=O |

Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and spectrometer frequency.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 4: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 | N-H stretch (Amine) |

| ~1720 | C=O stretch (Ester) |

| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |

| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |

| 1350 - 1300 | N-O symmetric stretch (Nitro group) |

| 1300 - 1200 | C-N stretch (Aromatic Amine) |

| 1250 - 1000 | C-O stretch (Ester) |

Note: These are typical ranges and the exact peak positions may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 196 | [M]⁺ (Molecular Ion) |

| 165 | [M - OCH₃]⁺ |

| 150 | [M - NO₂]⁺ |

| 138 | [M - COOCH₃]⁺ |

Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization method.[5]

Applications in Drug Development

This compound and its parent acid, 2-amino-5-nitrobenzoic acid, are valuable precursors in the synthesis of various pharmaceutically active compounds. The presence of multiple reactive sites allows for diverse chemical modifications to generate complex molecular architectures.

Synthesis of Niclosamide Analogs

Niclosamide is an anthelmintic drug that has shown promise as an anticancer and antiviral agent.[6] Analogs of niclosamide can be synthesized using 2-amino-5-nitrobenzoic acid as a key starting material, allowing for modifications that may enhance efficacy and reduce toxicity.[7][8] The general synthetic approach involves the amidation of 2-amino-5-nitrobenzoic acid with a substituted salicylic acid derivative.

Caption: General workflow for the synthesis of niclosamide analogs.

Precursor for Benzodiazepine Synthesis

Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, and anticonvulsant properties. The core benzodiazepine structure can be synthesized from precursors derived from 2-aminobenzoic acid derivatives. For instance, 2-amino-5-nitrobenzophenones, which can be prepared from related nitroanilines, are key intermediates in the synthesis of benzodiazepines like nitrazepam.[9] The amino and nitro groups on the aromatic ring of this compound make it a potential starting point for the synthesis of novel benzodiazepine structures. The synthesis of 1,5-benzodiazepines often involves the condensation of o-phenylenediamines with ketones.[10]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/ eye protection/ face protection.[2]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is essential to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined structure, characterized by a unique arrangement of functional groups, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its synthesis, spectroscopic characterization, and key applications in drug development, offering a valuable resource for researchers and scientists in the field. The provided protocols and data serve as a foundation for further exploration and innovation in the synthesis of novel bioactive molecules.

References

-

PubChem. This compound. (URL: [Link])

-

Study.com. how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? (URL: [Link])

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. (URL: [Link])

-

PubChem. This compound - 4.1 Mass Spectrometry. (URL: [Link])

-

Organic Syntheses. m-NITROBENZOIC ACID. (URL: [Link])

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. (URL: [Link])

-

University of California, Los Angeles. 13C NMR Chemical Shift Table.pdf. (URL: [Link])

-

PubChem. Methyl 5-amino-2-nitrobenzoate. (URL: [Link])

-

MDPI. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer. (URL: [Link])

-

Arkivoc. Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles. (URL: [Link])

-

National Institutes of Health. Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. (URL: [Link])

- Google Patents. Esterification of nitrobenzoic acids - US3948972A. (URL: )

-

National Institutes of Health. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (URL: [Link])

-

PubMed Central. Application of niclosamide and analogs as small molecule inhibitors of Zika virus and SARS-CoV-2 infection. (URL: [Link])

- Google Patents. Process for the preparation of 2-amino-5-nitrobenzonitrile - DE1957590B2. (URL: )

- Google Patents.

-

Chegg. Solved 7. The mass spec of methyl m-nitrobenzoate is shown. (URL: [Link])

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C8H8N2O4 | CID 2777346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-amino-5-nitrobenzoate spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-5-nitrobenzoate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (CAS No: 3816-62-4), a key intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Intended for researchers, chemists, and quality control professionals, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the structural elucidation of this molecule. We delve into the theoretical underpinnings and practical application of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Each section includes predicted data, detailed interpretation, and validated protocols to ensure analytical integrity and reproducibility.

Introduction

This compound (C₈H₈N₂O₄, Molar Mass: 196.16 g/mol ) is a solid, light yellow organic compound with a melting point of 167-169 °C.[2][3] Its structure incorporates a benzene ring substituted with an amino (-NH₂), a nitro (-NO₂), and a methyl ester (-COOCH₃) group. The relative positions of these functional groups create a unique electronic environment that dictates its chemical reactivity and is definitively mapped by various spectroscopic techniques. Understanding this spectroscopic signature is paramount for identity confirmation, purity assessment, and predicting its behavior in subsequent synthetic steps.

Molecular Structure and Spectroscopic Overview

The arrangement of electron-donating (amino) and electron-withdrawing (nitro, methyl ester) groups on the aromatic ring creates a distinct pattern of electron density, which is the foundation of its spectroscopic characterization. NMR spectroscopy probes the magnetic environments of the ¹H and ¹³C nuclei, FTIR identifies the vibrational modes of the functional groups, and MS determines the molecular weight and fragmentation pattern.

Figure 1. Structure of this compound with atom numbering for NMR assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles and Experimental Rationale

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups (like -NO₂ and -COOCH₃) deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (like -NH₂) shield them, causing an upfield shift. Coupling constants (J) reveal the number of neighboring protons, allowing for structural elucidation.

Predicted ¹H NMR Data

While an experimental spectrum is definitive, a predicted spectrum based on established increments and data from analogous structures offers a strong reference.[4] The data is predicted for a standard solvent like DMSO-d₆, which is chosen for its ability to dissolve a wide range of organic compounds and its high boiling point.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Rationale |

| ~8.50 | d | 1H | J ≈ 2.5 Hz | H-6 | Strongly deshielded by the para-nitro group and ortho to the ester. The small coupling is due to the meta relationship with H-4. |

| ~7.95 | dd | 1H | J ≈ 9.0, 2.5 Hz | H-4 | Deshielded by the ortho-nitro group. Coupled to both H-3 (ortho) and H-6 (meta). |

| ~6.85 | d | 1H | J ≈ 9.0 Hz | H-3 | Shielded by the ortho-amino group. Coupled to H-4 (ortho). |

| ~6.5-7.5 | br s | 2H | - | -NH₂ | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange. |

| ~3.85 | s | 3H | - | -OCH₃ | Typical chemical shift for methyl ester protons. It is a singlet as there are no adjacent protons. |

Spectral Interpretation

The predicted spectrum shows three distinct signals in the aromatic region. The most downfield proton is H-6, being ortho to the ester and para to the strongly electron-withdrawing nitro group. H-4 appears as a doublet of doublets due to coupling with both H-3 and H-6. H-3 is the most upfield aromatic proton due to the strong shielding effect of the ortho-amino group. The broad singlet for the -NH₂ protons and the sharp singlet for the -OCH₃ group confirm the presence of these functionalities.

Standard Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[5]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Referencing: Use the residual solvent peak (e.g., DMSO at ~2.50 ppm) or an internal standard like Tetramethylsilane (TMS) for chemical shift referencing.[6]

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software, involving Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles and Experimental Rationale

¹³C NMR spectroscopy maps the carbon framework of a molecule. As with ¹H NMR, the chemical shifts are highly dependent on the electronic environment. Carbons attached to electronegative atoms (O, N) or electron-withdrawing groups are deshielded and appear downfield. Quaternary carbons (those with no attached protons) typically show weaker signals.

Predicted ¹³C NMR Data

The following chemical shifts are predicted based on data from structurally related compounds like 2-amino-5-nitrobenzoic acid.[7]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~166 | C=O | Typical chemical shift for an ester carbonyl carbon. |

| ~154 | C-2 | Attached to the electron-donating amino group, causing a significant downfield shift (ipso-carbon). |

| ~140 | C-5 | Attached to the electron-withdrawing nitro group, causing a downfield shift. |

| ~128 | C-6 | Deshielded by the para-nitro group. |

| ~125 | C-4 | Deshielded by the ortho-nitro group. |

| ~118 | C-1 | Quaternary carbon attached to the ester group. |

| ~115 | C-3 | Shielded by the ortho-amino group. |

| ~52 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

Spectral Interpretation

The predicted spectrum shows eight distinct carbon signals. The ester carbonyl carbon (C=O) is the most downfield signal. The aromatic carbons C-2 and C-5, directly attached to the nitrogen atoms of the amino and nitro groups respectively, are also significantly downfield. The remaining aromatic carbons appear in the expected region, with their specific shifts dictated by the combined electronic effects of the three substituents. The upfield signal around 52 ppm is characteristic of the methyl ester carbon.

Standard Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent, due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio.

-

Referencing: Use the deuterated solvent signal (e.g., DMSO-d₆ at 39.52 ppm) as the internal reference.

Fourier-Transform Infrared (FTIR) Spectroscopy

Theoretical Principles and Experimental Rationale

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic set of vibrational frequencies, making FTIR an excellent tool for identifying the types of bonds present.

Expected FTIR Data

The expected absorption bands are inferred from the known ranges for its functional groups and data from the parent acid, 2-amino-5-nitrobenzoic acid.[6][8]

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

| 3490 - 3350 | -NH₂ (Amine) | Asymmetric & Symmetric N-H Stretch |

| 3100 - 3000 | Aromatic C-H | C-H Stretch |

| 2960 - 2850 | -CH₃ (Methyl) | C-H Stretch |

| ~1710 | -COOCH₃ (Ester) | C=O Stretch |

| ~1620 | Aromatic C=C / N-H Bend | C=C Stretch & N-H Scissoring |

| 1580 - 1500 | -NO₂ (Nitro) | Asymmetric N-O Stretch |

| 1350 - 1300 | -NO₂ (Nitro) | Symmetric N-O Stretch |

| ~1250 | Ester / Aromatic Amine | Asymmetric C-O-C Stretch / C-N Stretch |

Spectral Interpretation

The FTIR spectrum is expected to be dominated by several key features. Two distinct peaks in the 3490-3350 cm⁻¹ region are characteristic of the primary amine N-H stretches. A very strong, sharp absorption around 1710 cm⁻¹ is the unmistakable signature of the ester carbonyl (C=O) group.[9] Two strong bands, one near 1520 cm⁻¹ and another near 1330 cm⁻¹, are definitive evidence for the nitro (-NO₂) group's asymmetric and symmetric stretches, respectively.[9] The presence of aromatic C-H and C=C stretching bands further confirms the core structure.

Figure 2. General workflow for the comprehensive spectroscopic characterization of a chemical compound.

Standard Protocol for FTIR Data Acquisition (ATR)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.[6]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically in the mid-infrared range (4000 to 400 cm⁻¹), co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Theoretical Principles and Experimental Rationale

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Impact (EI) ionization, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The highest m/z peak corresponding to the intact ionized molecule is the molecular ion ([M]⁺), which confirms the molecular weight. The fragmentation pattern provides a "fingerprint" that helps to piece together the molecular structure.

Expected Mass Spectrum Data

The molecular weight of this compound is 196.16 g/mol . Therefore, the molecular ion peak is expected at m/z = 196.

| m/z | Proposed Fragment | Identity |

| 196 | [M]⁺ | Molecular Ion |

| 165 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 150 | [M - NO₂]⁺ | Loss of the nitro group radical |

| 137 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 120 | [C₇H₆NO]⁺ | Subsequent loss of CO from the [M - NO₂]⁺ fragment |

| 104 | [C₇H₄O]⁺ | Loss of NH₂ from the [M - NO₂]⁺ fragment |

Fragmentation Analysis

The molecular ion at m/z 196 confirms the molecular formula. Key fragmentation pathways include the alpha-cleavage of the ester, leading to the loss of the methoxy radical (-OCH₃) to give a stable acylium ion at m/z 165. Another prominent pathway is the loss of the nitro group (-NO₂) radical, resulting in a fragment at m/z 150. The loss of the entire carbomethoxy group (-COOCH₃) would yield a fragment at m/z 137. These predictable losses provide powerful evidence for the presence and connectivity of the functional groups.

Figure 3. Predicted primary fragmentation pathways for this compound in EI-MS.

Standard Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like ethyl acetate or methanol.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet.

-

Separation: The compound is vaporized and travels through a capillary column (e.g., a DB-5ms), separating it from any impurities based on boiling point and polarity.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the Mass Spectrometer, where it is ionized (typically by Electron Impact at 70 eV) and the resulting ions are separated by the mass analyzer (e.g., a quadrupole) to generate the mass spectrum.[6]

Integrated Spectroscopic Analysis: Confirming the Structure

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods.

-

MS confirms the molecular weight of 196.

-

FTIR confirms the presence of the key functional groups: -NH₂, -NO₂, and ester C=O.

-

¹³C NMR confirms the carbon count (8 carbons) and the presence of a carbonyl and six aromatic carbons.

-

¹H NMR provides the final, definitive proof of the substitution pattern. The distinct chemical shifts and coupling patterns of the three aromatic protons are only consistent with a 2-amino, 5-nitro substitution on the methyl benzoate core.

Together, these techniques provide a self-validating system, offering unambiguous confirmation of the identity and structure of this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of compound 5. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-amino-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-methylbenzoic acid. NIST WebBook. Retrieved from [Link]

- Kam, C. M., Levonis, S. M., & Schweiker, S. S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.

-

SpectraBase. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]

-

Brainly.com. (2020). Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Methyl p-nitro benzoate. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2011). Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved from [Link]

- Lewandowski, W., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.

-

National Institutes of Health. (n.d.). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. Retrieved from [Link]

Sources

- 1. This compound | C8H8N2O4 | CID 2777346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3816-62-4 [chemicalbook.com]

- 3. This compound | 3816-62-4 [sigmaaldrich.com]

- 4. This compound(3816-62-4) 1H NMR [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Amino-5-nitrobenzoic acid(616-79-5) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. brainly.com [brainly.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-5-nitrobenzoate

This document serves as a comprehensive technical guide to the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-amino-5-nitrobenzoate (CAS: 3816-62-4).[1] It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation, quality control, and reaction monitoring. This guide provides a detailed analysis of the molecule's spectral features, grounded in the principles of chemical structure and magnetic resonance, and outlines a robust protocol for data acquisition and interpretation.

Introduction: The Compound and the Technique

This compound is a substituted aromatic compound of significant interest as a building block in the synthesis of pharmaceuticals and other fine chemicals. Its structure incorporates three distinct functional groups on a benzene ring: an electron-donating amino (-NH₂) group, an electron-withdrawing nitro (-NO₂) group, and an electron-withdrawing methyl ester (-COOCH₃) group. The interplay of these substituents creates a unique electronic environment that is precisely mapped by ¹H NMR spectroscopy.

¹H NMR is an unparalleled technique for providing detailed information about the molecular structure of organic compounds.[2] By measuring the resonance frequencies (chemical shifts), signal splitting (spin-spin coupling), and signal intensity (integration) of hydrogen nuclei, we can deduce the connectivity and chemical environment of protons within a molecule.[3] This guide will deconstruct the ¹H NMR spectrum of this compound, explaining the causality behind the observed spectral patterns.

Structural Analysis and Spectral Prediction

A rigorous analysis of the ¹H NMR spectrum begins with a foundational understanding of the molecule's structure and the electronic effects exerted by its functional groups.

Molecular Structure and Proton Environments

The structure of this compound contains five distinct sets of protons, as illustrated below.

Caption: Molecular structure and proton labeling.

-

Aromatic Protons: H₃, H₄, and H₆ are chemically non-equivalent due to the unsymmetrical substitution pattern.

-

Amine Protons (-NH₂): Two equivalent protons.

-

Methyl Ester Protons (-OCH₃): Three equivalent protons.

Influence of Substituents on Chemical Shifts

The chemical shift (δ) of each aromatic proton is determined by the combined shielding and deshielding effects of the three substituents.

-

Amino Group (-NH₂): A powerful electron-donating group (EDG) through resonance. It increases electron density at the ortho and para positions, causing protons at these positions to be shielded (shift upfield to a lower ppm value).[4]

-

Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) through both induction and resonance. It decreases electron density, particularly at the ortho and para positions, causing significant deshielding (shift downfield to a higher ppm value).

-

Methyl Ester Group (-COOCH₃): An electron-withdrawing group, primarily through induction, which deshields the ortho proton.

Based on these principles, we can predict the relative chemical shifts of the aromatic protons:

-

H₆: This proton is ortho to the strongly shielding -NH₂ group and meta to the deshielding -NO₂ group. The powerful shielding effect of the amino group is expected to dominate, making H₆ the most upfield of the aromatic signals.

-

H₃: This proton is ortho to the deshielding -COOCH₃ group and meta to the shielding -NH₂ group. It will be shifted downfield relative to H₆.

-

H₄: This proton is ortho to the strongly deshielding -NO₂ group and meta to the -COOCH₃ group. The potent deshielding effect of the nitro group will make H₄ the most downfield aromatic proton.

Therefore, the expected order of chemical shifts is δ(H₄) > δ(H₃) > δ(H₆) .

Predicted Multiplicity and Coupling Constants

Spin-spin coupling provides information about neighboring protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the protons.[5]

-

Ortho coupling (³J): Occurs between protons on adjacent carbons, typically 7–10 Hz.[4]

-

Meta coupling (⁴J): Occurs between protons separated by three bonds, typically 2–3 Hz.[4][5]

-

Para coupling (⁵J): Occurs between protons separated by four bonds and is often too small to be resolved (0–1 Hz).

Based on these rules, we predict the following splitting patterns:

-

H₄: Coupled to H₃ (ortho, ³J ≈ 8 Hz) and H₆ (para, ⁵J ≈ 0 Hz). This signal should appear as a doublet (d) .

-

H₃: Coupled to H₄ (ortho, ³J ≈ 8 Hz) and H₆ (meta, ⁴J ≈ 2.5 Hz). This signal will be a doublet of doublets (dd) .

-

H₆: Coupled to H₃ (meta, ⁴J ≈ 2.5 Hz) and H₄ (para, ⁵J ≈ 0 Hz). This signal should appear as a doublet (d) .

-

-OCH₃: These three protons have no adjacent proton neighbors and will appear as a sharp singlet (s) .

-

-NH₂: These protons typically appear as a broad singlet (br s) . The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or acid. Its chemical shift is highly dependent on solvent, concentration, and temperature.[6]

Summary of Predicted Spectral Data

The predicted ¹H NMR data are summarized in the table below.

| Signal Assignment | Predicted δ (ppm) Range | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H₄ | 8.5 - 8.8 | Doublet (d) | ³J(H₄,H₃) ≈ 8.0 - 9.0 | 1H |

| H₃ | 7.9 - 8.2 | Doublet of Doublets (dd) | ³J(H₃,H₄) ≈ 8.0 - 9.0; ⁴J(H₃,H₆) ≈ 2.5 | 1H |

| H₆ | 6.8 - 7.0 | Doublet (d) | ⁴J(H₆,H₃) ≈ 2.5 | 1H |

| -NH₂ | 5.5 - 6.5 (Solvent Dependent) | Broad Singlet (br s) | N/A | 2H |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A | 3H |

Experimental Protocol: Acquiring a High-Quality Spectrum

Reproducible and high-quality data depend on a meticulous and standardized experimental approach. The following protocol is a self-validating system designed to ensure accuracy.

Rationale for Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice as it dissolves a wide range of organic compounds and has a simple, single solvent peak.[7][8] However, for compounds with prominent N-H protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it reduces the rate of proton exchange and often results in sharper N-H signals. The choice of solvent can influence chemical shifts, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS), which can sometimes be used to resolve overlapping signals.[9][10]

-

Sample Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for modern NMR spectrometers (≥400 MHz) to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference compound (δ = 0.00 ppm) for ¹H NMR. It is chemically inert, volatile, and gives a single sharp signal that does not typically overlap with analyte signals.

Step-by-Step Methodology

Caption: Standard workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolve the solid in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Preparation:

-

Insert the NMR tube into the spectrometer's probe.

-

Locking: The instrument software will find the deuterium resonance frequency of the solvent. This lock signal is used to continuously adjust the magnetic field, compensating for any drift and ensuring spectral stability.[11]

-

Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils. This is a critical step; a well-shimmed field produces sharp, symmetrical peaks, which is essential for resolving the small meta-coupling constants.[11]

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters. For a standard ¹H spectrum on a 400 MHz spectrometer, typical values are:

-

Pulse Angle: 30° (A shorter pulse angle allows for a shorter relaxation delay).

-

Acquisition Time (at): ~3-4 seconds (Ensures adequate digital resolution).

-

Relaxation Delay (d1): 2 seconds (A delay of ~1.5 times the longest T₁ is a good compromise between signal intensity and experiment time for routine spectra).[11]

-

Number of Scans (ns): 8 to 16 scans. This is usually sufficient to achieve a good signal-to-noise ratio for the given sample concentration.

-

-

Initiate the acquisition to collect the Free Induction Decay (FID) signal.[12]

-

-

Data Processing:

-

Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

-

Phasing: Carefully adjust the zero-order and first-order phase correction to ensure all peaks are in the pure absorption mode with a flat baseline.

-

Baseline Correction: Apply a polynomial function to correct any remaining baseline distortions.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each signal. Set the integral of one well-resolved peak (e.g., the methyl singlet) to its known proton count (3H) and use this to determine the relative integrals of the other signals.

-

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how substituent effects govern the appearance of an aromatic system. The spectrum is characterized by three distinct and well-resolved aromatic signals: a downfield doublet (H₄), a downfield doublet of doublets (H₃), and an upfield doublet (H₆). These signals, along with the sharp singlet for the methyl ester protons and a broad singlet for the amine protons, provide an unambiguous fingerprint of the molecule. By following the detailed protocol and applying the interpretive principles outlined in this guide, researchers can confidently use ¹H NMR to verify the structure and purity of this important chemical intermediate.

References

- University of Calgary. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring 1H-atoms.

- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ACD/Labs. (2023). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

- Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.

-

Chemistry LibreTexts. (2022). The 1H-NMR experiment. Retrieved from [Link]

-

Emory University. (2013). NMR Experiment Procedure. Retrieved from [Link]

-

Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

-

Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Retrieved from [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]

Sources

- 1. This compound | C8H8N2O4 | CID 2777346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sc.edu [sc.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. books.rsc.org [books.rsc.org]

- 12. emory.edu [emory.edu]

A Senior Application Scientist's Guide to the 13C NMR Analysis of Methyl 2-amino-5-nitrobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Methyl 2-amino-5-nitrobenzoate

This compound is a crucial chemical intermediate in the synthesis of a wide array of pharmacologically active compounds and complex organic materials.[1][2] Its molecular architecture, featuring a strategically substituted benzene ring, provides a versatile scaffold for further chemical modification. The precise arrangement of the amino (-NH2), nitro (-NO2), and methyl ester (-COOCH3) groups dictates its reactivity and suitability for these applications.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a definitive, non-destructive analytical technique for the structural elucidation of such molecules.[3] It provides an unambiguous fingerprint of the carbon skeleton, confirming the substitution pattern and offering critical insights into the electronic environment of each carbon atom. This guide presents a comprehensive framework for the acquisition, interpretation, and in-depth analysis of the 13C NMR spectrum of this compound, grounded in fundamental principles and field-proven methodologies.

Foundational Principles: Substituent Effects on Aromatic 13C Chemical Shifts

The chemical shift (δ) of each carbon atom in this compound is governed by the powerful electronic effects exerted by the three substituents on the aromatic ring. A predictive understanding of these effects is paramount for accurate spectral assignment.

-

Electron-Donating Groups (EDG): The amino (-NH2) group is a strong EDG. Through resonance, it increases electron density at the ortho and para positions. This heightened electron density creates a stronger shielding effect, shifting the corresponding carbon signals upfield (to a lower ppm value).[4]

-

Electron-Withdrawing Groups (EWG): The nitro (-NO2) and methyl ester (-COOCH3) groups are both EWGs. They pull electron density away from the aromatic ring, particularly from the ortho and para positions. This deshielding effect causes the associated carbon signals to shift downfield (to a higher ppm value).[4][5]

The final chemical shift of each aromatic carbon is a net result of the interplay between these competing shielding and deshielding forces. Carbons directly attached to electronegative atoms (like the ester carbonyl or the carbon bonded to the nitro group) will experience the most significant downfield shifts.[3][6]

Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum

This protocol outlines a self-validating workflow for obtaining a high-quality, interpretable 13C NMR spectrum. The causality behind each parameter selection is explained to ensure technical robustness.

3.1. Sample Preparation

-

Analyte Mass: Accurately weigh 20-50 mg of this compound. A higher concentration is generally required for 13C NMR compared to 1H NMR due to the low natural abundance of the 13C isotope.[7]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3). DMSO-d6 is an excellent choice for its ability to dissolve a wide range of organic compounds. CDCl3 is also suitable, and its residual solvent peak at ~77 ppm provides a convenient internal reference.[8][9]

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing. A clear, particulate-free solution is critical for achieving sharp, well-resolved NMR signals.

-

Transfer: Transfer the solution into a standard 5 mm NMR tube.

3.2. Spectrometer Setup and Acquisition The following parameters are typical for a 400 MHz spectrometer and should be adjusted as needed based on the specific instrument.[10][11]

| Parameter | Recommended Setting | Rationale |

| Pulse Program | zgpg30 | A standard single-pulse experiment with proton decoupling to produce a spectrum with singlets for each carbon. |

| Spectral Width (SW) | ~220-250 ppm | This range comfortably covers all expected carbon signals from alkyl to carbonyl carbons.[10] |

| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time.[8] |

| Acquisition Time (AQ) | 1-2 seconds | Balances signal acquisition with experimental time; sufficient for good resolution of most organic molecules. |

| Relaxation Delay (D1) | 2 seconds | Allows for adequate relaxation of carbon nuclei between pulses, crucial for signal intensity, especially for quaternary carbons. |

| Number of Scans (NS) | 1024 - 4096 | A higher number of scans is necessary to achieve an adequate signal-to-noise ratio for the low-abundance 13C nucleus. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Spectral Analysis and Data Interpretation

The analysis begins with a systematic prediction of the chemical shifts for the eight unique carbon atoms in the molecule, followed by assignment to the experimental spectrum.

Molecular Structure and Carbon Numbering

For clarity, the carbon atoms of this compound are numbered as follows:

Caption: Structure of this compound with IUPAC numbering for 13C NMR assignment.

Predicted Chemical Shifts and Assignments

The presence of both strong donating and withdrawing groups leads to a wide dispersion of the aromatic signals.[12][13] The following table provides the predicted chemical shift ranges and a logical assignment for each carbon atom.

| Carbon No. | Type | Electronic Environment & Rationale | Predicted δ (ppm) |

| C7 | Carbonyl (C=O) | Ester carbonyl carbon. Highly deshielded due to the double bond to one oxygen and a single bond to another. Typically the most downfield signal. | 165 - 170 |

| C2 | Aromatic (C-NH2) | Quaternary. Strongly shielded by the resonance-donating -NH2 group. | ~153 |

| C5 | Aromatic (C-NO2) | Quaternary. Strongly deshielded by the electron-withdrawing -NO2 group. | ~140 |

| C4 | Aromatic (C-H) | Deshielded, being ortho to the -NO2 group and meta to the -NH2 group. The EWG effect dominates. | ~128 |

| C6 | Aromatic (C-H) | Deshielded, being ortho to the -COOCH3 group and meta to the -NO2 group. | ~125 |

| C3 | Aromatic (C-H) | Shielded, being ortho to the -NH2 group and meta to the -COOCH3 group. The EDG effect dominates. | ~118 |

| C1 | Aromatic (C-COOCH3) | Quaternary. Deshielded by the ester group but shielded by being ortho to the -NH2 group. The net effect places it upfield of other quaternary carbons attached to EWGs. | ~115 |

| C8 | Methyl (-OCH3) | Standard sp3 hybridized carbon attached to an oxygen atom. | 50 - 55 |

Note: Predicted values are based on additive models and published data for similar substituted benzenes.[14] Actual experimental values may vary slightly based on solvent and concentration.

Advanced Verification: DEPT Spectroscopy